molecular formula C22H15NO5 B407229 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one CAS No. 307547-24-6

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one

Katalognummer: B407229
CAS-Nummer: 307547-24-6
Molekulargewicht: 373.4g/mol
InChI-Schlüssel: VDDJNFRYRPLMSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group attached to a benzyloxy moiety, which is further connected to a chromen-2-one scaffold. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

307547-24-6

Molekularformel

C22H15NO5

Molekulargewicht

373.4g/mol

IUPAC-Name

7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H15NO5/c24-22-13-20(16-4-2-1-3-5-16)19-11-10-18(12-21(19)28-22)27-14-15-6-8-17(9-7-15)23(25)26/h1-13H,14H2

InChI-Schlüssel

VDDJNFRYRPLMSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl alcohol and 4-phenylcoumarin.

    Formation of Benzyloxy Intermediate: The 4-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the corresponding benzyloxy anion. This anion is then reacted with 4-phenylcoumarin under controlled conditions to form the benzyloxy intermediate.

    Cyclization: The benzyloxy intermediate undergoes cyclization in the presence of a catalyst (e.g., palladium) to form the final product, 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromen-2-one scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyloxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Dihydro Derivatives: Formed by the reduction of the chromen-2-one scaffold.

    Substituted Derivatives: Formed by nucleophilic substitution of the benzyloxy moiety.

Wissenschaftliche Forschungsanwendungen

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.